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Compound of Interest

Compound Name: Propargyl-PEG2-Tos

Cat. No.: B1679627 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of Propargyl-PEG2-Tos, a bifunctional

linker critical for advancements in chemical biology, drug discovery, and materials science.

Designed for researchers, scientists, and drug development professionals, this document

details the compound's chemical properties, core applications, and experimental workflows,

with a focus on its utility in bioconjugation and the development of Proteolysis Targeting

Chimeras (PROTACs).

Core Compound Data
Propargyl-PEG2-Tos, systematically named 1-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)-4-

methylbenzenesulfonate, is a versatile molecule incorporating a terminal alkyne (propargyl

group), a short polyethylene glycol (PEG) spacer, and a tosylate leaving group. This unique

combination of functional moieties allows for sequential and orthogonal conjugation strategies.

The hydrophilic PEG spacer enhances the solubility of the molecule and its conjugates in

aqueous media.

Property Value Source(s)

CAS Number 145916-41-2 [1][2][3]

Molecular Weight 254.3 g/mol

Molecular Formula C12H14O4S
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Key Applications in Research and Development
Propargyl-PEG2-Tos serves as a fundamental building block in several advanced chemical

applications:

Click Chemistry: The terminal propargyl group is a ready substrate for copper(I)-catalyzed

azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction's high

efficiency, specificity, and biocompatibility make it ideal for labeling and modifying

biomolecules.

PROTAC Development: As a PEG-based linker, Propargyl-PEG2-Tos is instrumental in the

synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3

ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent

degradation by the proteasome. The linker's length and composition are critical for optimizing

the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

Bioconjugation: The tosylate group is an excellent leaving group for nucleophilic substitution

reactions with amines, thiols, and hydroxyls, enabling the stable attachment of the PEG

linker to proteins, peptides, and other biomolecules. This dual functionality allows for the

synthesis of complex bioconjugates.

Experimental Protocols and Workflows
While specific, detailed experimental protocols for Propargyl-PEG2-Tos are not extensively

published in peer-reviewed literature, its application follows well-established chemical

principles. The following sections provide generalized protocols for its primary uses.

Nucleophilic Substitution with the Tosylate Group
This protocol outlines a general procedure for conjugating Propargyl-PEG2-Tos to a primary

amine-containing molecule.

Materials:

Propargyl-PEG2-Tos

Amine-containing molecule (e.g., protein, peptide)
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Aprotic polar solvent (e.g., DMF, DMSO)

Non-nucleophilic base (e.g., DIEA)

Reaction buffer (e.g., PBS, pH 7.4-8.0)

Procedure:

Dissolve the amine-containing molecule in the reaction buffer.

Dissolve Propargyl-PEG2-Tos in the aprotic solvent.

Add the Propargyl-PEG2-Tos solution to the solution of the amine-containing molecule in a

dropwise manner while stirring. A molar excess of the PEG linker may be required.

Add the non-nucleophilic base to the reaction mixture.

Allow the reaction to proceed at room temperature for 2-24 hours, monitoring the progress

by an appropriate analytical technique (e.g., LC-MS).

Purify the resulting conjugate using a suitable method such as size-exclusion

chromatography or dialysis.
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Nucleophilic Substitution Workflow
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Workflow for nucleophilic substitution.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)
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This protocol describes a general method for the "click" reaction between the propargyl-

functionalized molecule and an azide-containing molecule.

Materials:

Propargyl-functionalized molecule (from the previous step)

Azide-containing molecule

Copper(II) sulfate (CuSO4)

Reducing agent (e.g., sodium ascorbate)

Copper ligand (e.g., TBTA, THPTA)

Solvent (e.g., DMSO, t-BuOH/H₂O mixture)

Procedure:

Dissolve the propargyl-functionalized molecule and the azide-containing molecule in the

chosen solvent system.

Prepare a fresh stock solution of the reducing agent.

In a separate tube, premix the CuSO4 and the copper ligand.

Add the copper/ligand premix to the solution of the reactants.

Initiate the reaction by adding the reducing agent.

Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.

Monitor the reaction by an appropriate analytical technique (e.g., TLC, LC-MS).

Purify the final triazole-linked conjugate.
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CuAAC 'Click' Chemistry Workflow
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Workflow for CuAAC 'click' reaction.
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Logical Relationship in PROTAC Synthesis
The dual functionality of Propargyl-PEG2-Tos is elegantly utilized in the modular synthesis of

PROTACs.

Propargyl-PEG2-Tos Propargyl Tosylate

Intermediate Conjugate Propargyl Target Ligand

Target Protein Ligand
(with Nucleophile)

Nucleophilic
Substitution

E3 Ligase Ligand
(with Azide)

Final PROTAC Molecule
Click Chemistry

(CuAAC)

Click to download full resolution via product page

Logical flow of PROTAC synthesis.

This diagram illustrates how the tosylate group can first be reacted with a nucleophile on a

target protein ligand. The resulting intermediate, now bearing a propargyl group, can then

undergo a click reaction with an azide-functionalized E3 ligase ligand to form the final PROTAC

molecule. This sequential approach allows for a modular and efficient assembly of these

complex therapeutic agents.

Conclusion
Propargyl-PEG2-Tos is a powerful and versatile chemical tool with significant applications in

modern drug discovery and bioconjugation. Its well-defined structure and dual reactivity provide

researchers with a reliable linker for constructing complex molecular architectures with

enhanced physicochemical properties. The experimental workflows and logical diagrams

provided in this guide offer a foundational understanding for the effective utilization of

Propargyl-PEG2-Tos in advanced research and development projects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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